molecular formula C11H10BrNO3 B1486377 Methyl 5-bromo-3-cyano-2-methoxyphenylacetate CAS No. 1805487-19-7

Methyl 5-bromo-3-cyano-2-methoxyphenylacetate

Cat. No.: B1486377
CAS No.: 1805487-19-7
M. Wt: 284.11 g/mol
InChI Key: FNYOAIWQBRJWHW-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-cyano-2-methoxyphenylacetate is a chemical compound belonging to the family of phenylacetates. This compound is characterized by the presence of a bromine atom, a cyano group, and a methoxy group attached to a phenylacetate structure. It is commonly used in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-3-cyano-2-methoxyphenylacetate typically involves the bromination of 3-cyano-2-methoxyphenylacetate followed by methylation. The reaction conditions require the use of brominating agents such as N-bromosuccinimide (NBS) and methylation agents like methyl iodide in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-3-cyano-2-methoxyphenylacetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH⁻) or halide ions (Cl⁻, Br⁻).

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-bromo-3-cyano-2-methoxyphenylacetate is widely used in scientific research due to its unique chemical properties. It is employed as a reagent for the analysis of enzyme activity and protein-protein interactions. Additionally, it serves as a building block in the synthesis of more complex molecules and is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

Methyl 5-bromo-3-cyano-2-methoxyphenylacetate is similar to other phenylacetate derivatives, such as Methyl 3-cyano-2-methoxyphenylacetate and Methyl 5-bromo-2-methoxyphenylacetate. the presence of the cyano group and bromine atom in its structure makes it unique and differentiates it from these compounds. The cyano group enhances its reactivity, while the bromine atom provides additional sites for chemical modifications.

Comparison with Similar Compounds

  • Methyl 3-cyano-2-methoxyphenylacetate

  • Methyl 5-bromo-2-methoxyphenylacetate

  • Methyl 3-bromo-2-methoxyphenylacetate

Properties

IUPAC Name

methyl 2-(5-bromo-3-cyano-2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-15-10(14)5-7-3-9(12)4-8(6-13)11(7)16-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYOAIWQBRJWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1C#N)Br)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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